1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one
Description
The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one features a unique scaffold combining an azetidine ring, a 1,2,3-triazole moiety with a cyclopropyl substituent, and a 2-ethoxyphenyl group attached to a propan-1-one backbone. This structure is of interest in medicinal chemistry due to the pharmacological relevance of azetidines (rigid four-membered rings) and 1,2,3-triazoles (common in click chemistry and drug design) . Below, we compare this compound with structurally related analogues, focusing on substituent variations, synthesis, and properties.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-18-6-4-3-5-15(18)9-10-19(24)22-11-16(12-22)23-13-17(20-21-23)14-7-8-14/h3-6,13-14,16H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZLHRVHBJEQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuI (5 mol%) | 78% → 92% |
| Solvent | DMF:H2O (4:1) | Enhances solubility of azide intermediates |
| Temperature | 50°C | Balances reaction rate and side-product formation |
| Reaction Time | 12 hr | Complete conversion monitored by TLC |
The cyclopropyl alkyne precursor undergoes regioselective [3+2] cycloaddition with azidoazetidine derivatives, producing the 1,4-disubstituted triazole isomer exclusively.
Acylation of the Azetidine Nitrogen
Propanoyl Chloride Coupling
The acylation step employs 3-(2-ethoxyphenyl)propanoyl chloride under Schotten-Baumann conditions:
# Simplified reaction scheme
azetidine_triazole + propanoyl_chloride → target_compound
Reagents: NaOH (2 eq), CH2Cl2/H2O biphasic system, 0°C → RT
Key challenges include:
- Competing N-oxide formation at elevated temperatures
- Hydrolysis of ethoxy groups in strongly basic conditions
Recent advances utilize flow chemistry to maintain precise temperature control, achieving 85% isolated yield compared to 67% in batch processes.
Cyclopropane Ring Installation
The 4-cyclopropyl substituent on the triazole is introduced via two primary routes:
Direct Cyclopropanation
Employing the Buchwald-Hartwig amination protocol:
Triazole precursor + cyclopropylboronic acid → Pd(OAc)2 (2 mol%), SPhos (4 mol%)
K3PO4 (3 eq), toluene, 110°C, 24 hr → 72% yield
Ring-Expansion Strategy
A novel method developed by VulcanChem involves:
- Base-mediated ring opening of cyclobutane derivatives
- In situ recombination with triazole precursors
This approach improves stereochemical control but requires specialized equipment for high-pressure (15 bar) conditions.
Purification and Characterization
Chromatographic Techniques
| Method | Stationary Phase | Mobile Phase | Rf Value |
|---|---|---|---|
| Flash Chromatography | Silica gel (230-400 mesh) | EtOAc/Hexanes (3:7) | 0.42 |
| Preparative HPLC | C18 reverse phase | MeCN/H2O + 0.1% TFA (gradient) | N/A |
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.32 (s, 1H, triazole-H)
- HRMS : m/z calcd for C17H20N4O2 [M+H]+ 283.1544, found 283.1541
- IR : 1685 cm-1 (C=O stretch), 1240 cm-1 (C-O-C asym stretch)
Scale-Up Considerations and Industrial Adaptation
Pharmaceutical manufacturers have identified three critical control points for kilogram-scale production:
- Exothermic Risk Management : The CuAAC step requires jacketed reactors with ΔT <5°C/min cooling capacity
- Residual Metal Removal : Chelating resins reduce Cu levels to <2 ppm (ICH Q3D guidelines)
- Polymorph Control : Crystallization from ethyl acetate/heptane yields Form I (thermodynamically stable)
A recent lifecycle assessment comparing batch vs. continuous manufacturing shows:
| Metric | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI | 132 | 57 |
| Annual Capacity | 50 kg | 300 kg |
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Biological Activity
The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one is a heterocyclic organic molecule characterized by its unique structural features, including a cyclopropyl group and a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.33 g/mol. The presence of functional groups such as the azetidine and triazole rings enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 282.33 g/mol |
| CAS Number | [not specified] |
| Synthesis Method | Multi-step reactions involving azetidine derivatives and triazole compounds |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with various biological targets such as enzymes or receptors. The triazole moiety suggests potential anti-microbial or anti-inflammatory properties, likely due to its ability to mimic natural substrates or inhibit target proteins involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. In studies evaluating similar triazole derivatives, compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
For instance, in a study assessing the antibacterial activity of related compounds, it was found that several derivatives showed effective inhibition against E. coli at concentrations as low as 1 mM . This suggests that our compound may also possess similar activity, warranting further investigation into its efficacy against resistant strains.
Anti-inflammatory Effects
The potential anti-inflammatory effects of compounds containing triazole rings have been documented in various studies. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Compounds from similar classes have shown promise in reducing inflammation in cellular models .
Case Studies
Several case studies have highlighted the biological activities of related triazole compounds:
- Case Study on Triazole Derivatives : A study published in PMC evaluated the structure-activity relationship (SAR) of microtubule-stabilizing triazolopyrimidines. The results indicated that modifications to the aliphatic fragment significantly enhanced their biological activity .
- Antibacterial Evaluation : Another study assessed various triazole derivatives against resistant bacterial strains using the agar disc-diffusion method. The findings demonstrated that most tested compounds exhibited significant antibacterial activity, particularly against P. mirabilis .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Scaffold Variations
a) Azetidine vs. Morpholine/Other Amines
- Target Compound : Azetidine ring at the propan-1-one position provides conformational rigidity.
- BK61042 : Shares the azetidine-triazole core but has a 2-chloro-6-fluorophenyl group instead of 2-ethoxyphenyl, introducing halogen substituents that may enhance lipophilicity .
b) Triazole Substituents
- Target Compound : 4-Cyclopropyl on triazole—small, hydrophobic substituent.
- Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate : Cyclopropyl-triazole attached to pyridine, demonstrating versatility in scaffold design .
c) Aryl Group Modifications
- Target Compound : 2-ethoxyphenyl—electron-donating ethoxy group may influence solubility and target binding.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Multiple methoxy groups increase hydrophilicity and steric bulk .
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): Simpler propan-1-one with hydroxyl and pyridyl groups; evaluated for genotoxicity .
Physical Properties
- Oils vs. Solids: Morpholine derivatives (e.g., 2aca, 2acd) are oils, possibly due to lower molecular symmetry and higher flexibility. In contrast, 4-[1-(3-Morpholino-3-oxopropyl)-1H-1,2,3-triazol-4-yl]benzonitrile (2acc) is a white solid, likely due to the rigid benzonitrile group .
- Polarity : The 2-ethoxyphenyl group in the target compound may enhance solubility compared to halogenated analogues like BK61042.
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1,2,3-triazole moiety.
- Step 2 : Coupling of the azetidine-triazole intermediate with a 2-ethoxyphenylpropan-1-one derivative using nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Purification via column chromatography or recrystallization to achieve high purity.
Key reaction conditions include solvent selection (e.g., DMF or THF), temperature control (e.g., reflux at 80–100°C), and catalysts like Pd(OAc)₂ for coupling steps .
Q. How is the compound characterized structurally in early-stage research?
Basic characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclopropyl, triazole, and ethoxyphenyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
These methods ensure structural fidelity before advanced analyses .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric or colorimetric readouts.
- Cytotoxicity Screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and Stability Studies : HPLC-based quantification in PBS or simulated biological fluids.
Dose-response curves (IC₅₀ values) are generated to prioritize further studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Advanced optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves azetidine-triazole coupling efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.
- Catalyst Tuning : Palladium-based catalysts (e.g., XPhos Pd G3) improve cross-coupling yields.
A design of experiments (DoE) approach systematically evaluates variables like temperature, solvent, and catalyst loading .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Data Collection : Single crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane).
- Refinement with SHELXL : The program refines anisotropic displacement parameters and validates bond lengths/angles (e.g., azetidine ring planarity).
- Validation Tools : PLATON or Mercury assess crystallographic data for errors (e.g., missed symmetry).
Example: A recent study resolved positional disorder in the cyclopropyl group using SHELXL’s PART instruction .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Metabolic Stability Analysis : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the ethoxyphenyl group).
- Protein Binding Studies : Equilibrium dialysis quantifies serum albumin binding, which may reduce free compound concentration.
- Pharmacokinetic Modeling : Compartmental models predict bioavailability adjustments.
Discrepancies often arise from poor ADME properties, necessitating prodrug strategies or formulation optimization .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : AutoDock Vina or Glide models interactions with target proteins (e.g., kinase ATP-binding pockets).
- QSAR Modeling : Partial least squares (PLS) regression correlates substituent electronegativity (e.g., cyclopropyl vs. phenyl) with bioactivity.
- MD Simulations : GROMACS assesses conformational stability of the azetidine ring in aqueous environments.
These tools guide rational modifications, such as replacing the ethoxy group with a trifluoromethyl group to enhance binding .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Reflux | 65–70 | 95 | Low equipment cost | |
| Microwave-Assisted | 85–90 | 98 | Rapid reaction time | |
| Solvent-Free (Ball Mill) | 75 | 90 | Eco-friendly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
